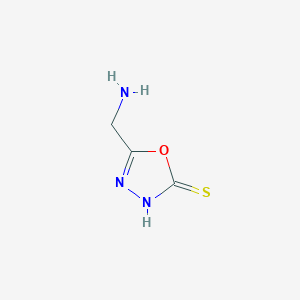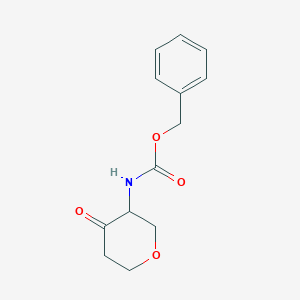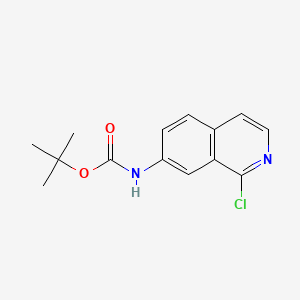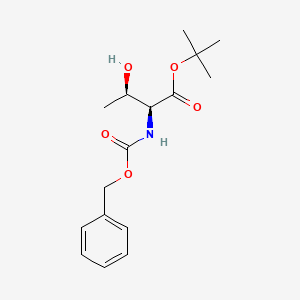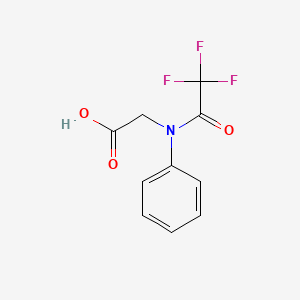
2-(2,2,2-Trifluoro-N-phenylacetamido)acetic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-(2,2,2-Trifluoro-N-phenylacetamido)acetic acid is an organic compound with the molecular formula C10H8F3NO3 It is characterized by the presence of a trifluoromethyl group, a phenyl group, and an acetamido group attached to an acetic acid backbone
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(2,2,2-Trifluoro-N-phenylacetamido)acetic acid typically involves a multi-step process. One common method starts with (S)-2-phenylglycine, which is reacted with N,N,N’,N’-tetramethylguanidine in methanol. This is followed by the addition of ethyl trifluoroacetate, also in methanol, at room temperature for 30 hours. The reaction is further facilitated by the presence of 1,1,3,3-tetramethylguanidine .
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the public domain. the synthesis generally involves similar steps as those used in laboratory settings, with optimizations for scale, yield, and cost-effectiveness.
Chemical Reactions Analysis
Types of Reactions
2-(2,2,2-Trifluoro-N-phenylacetamido)acetic acid can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form corresponding oxidized products.
Reduction: Reduction reactions can convert the compound into its reduced forms.
Substitution: The trifluoromethyl and phenyl groups can participate in substitution reactions, leading to the formation of various derivatives.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various nucleophiles for substitution reactions. The conditions typically involve controlled temperatures and solvents like methanol or dichloromethane .
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while substitution reactions can produce a variety of substituted acetic acid derivatives.
Scientific Research Applications
2-(2,2,2-Trifluoro-N-phenylacetamido)acetic acid has several applications in scientific research:
Chemistry: It is used as a building block in organic synthesis, particularly in the development of fluorinated compounds.
Biology: The compound’s unique structure makes it a candidate for studying enzyme interactions and metabolic pathways.
Industry: It is used in the production of specialty chemicals and materials with unique properties
Mechanism of Action
The mechanism by which 2-(2,2,2-Trifluoro-N-phenylacetamido)acetic acid exerts its effects involves interactions with molecular targets such as enzymes and receptors. The trifluoromethyl group can enhance the compound’s binding affinity and specificity, influencing various biochemical pathways. Detailed studies on its mechanism of action are still ongoing, with a focus on understanding its role in enzyme inhibition and receptor modulation .
Comparison with Similar Compounds
Similar Compounds
2,2,2-Trifluoro-N-phenylacetamide: Similar in structure but lacks the acetic acid moiety.
Phenylacetylglycine: Contains a phenyl and acetic acid group but lacks the trifluoromethyl group.
2-(2,2,2-Trifluoro-N-phenylacetamido)phenylacetic acid: Similar but with an additional phenyl group attached to the acetic acid backbone
Uniqueness
2-(2,2,2-Trifluoro-N-phenylacetamido)acetic acid is unique due to the presence of both the trifluoromethyl and phenyl groups, which confer distinct chemical properties and potential biological activities. Its structure allows for versatile applications in various fields, making it a valuable compound for research and industrial purposes.
Properties
Molecular Formula |
C10H8F3NO3 |
|---|---|
Molecular Weight |
247.17 g/mol |
IUPAC Name |
2-(N-(2,2,2-trifluoroacetyl)anilino)acetic acid |
InChI |
InChI=1S/C10H8F3NO3/c11-10(12,13)9(17)14(6-8(15)16)7-4-2-1-3-5-7/h1-5H,6H2,(H,15,16) |
InChI Key |
ASOHIOGMZXGDQF-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C=C1)N(CC(=O)O)C(=O)C(F)(F)F |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![2-Thia-3,8-diazaspiro[4.5]decane 2,2-dioxide](/img/structure/B15303051.png)

![5-[[1-(Aminomethyl)-3-methyl-butyl]amino]-2-(2,6-dioxo-3-piperidyl)isoindoline-1,3-dione](/img/structure/B15303058.png)

![3-{[(Tert-butoxy)carbonyl]amino}-1-(methylsulfanyl)cyclobutane-1-carboxylic acid](/img/structure/B15303073.png)
